BenchChemオンラインストアへようこそ!

6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-3-amino-2,4-dioxo-

AMPA receptor antagonism Radioligand binding Quinazolinedione SAR

CAS 87296-77-3 is the unsubstituted parent of the quinazoline-2,4-dione-6-sulfonamide class, a heterocyclic scaffold (C₈H₈N₄O₄S; MW 256.24) that serves as the minimal pharmacophoric core for competitive AMPA receptor antagonism and, in substituted forms, PARG inhibition. The 3-amino and 6-sulfonamide substituents distinguish it from the N(3)-sulfonamide regioisomeric series that yielded clinical candidate selurampanel, making it the strict comparator baseline against which all substitution-driven potency and selectivity gains are measured.

Molecular Formula C8H8N4O4S
Molecular Weight 256.24 g/mol
CAS No. 87296-77-3
Cat. No. B11858014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-3-amino-2,4-dioxo-
CAS87296-77-3
Molecular FormulaC8H8N4O4S
Molecular Weight256.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)C(=O)N(C(=O)N2)N
InChIInChI=1S/C8H8N4O4S/c9-12-7(13)5-3-4(17(10,15)16)1-2-6(5)11-8(12)14/h1-3H,9H2,(H,11,14)(H2,10,15,16)
InChIKeyOJECDGNBGQOYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

87296-77-3 (3-Amino-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide): Core Scaffold Identity and Procurement Context


CAS 87296-77-3 is the unsubstituted parent of the quinazoline-2,4-dione-6-sulfonamide class, a heterocyclic scaffold (C₈H₈N₄O₄S; MW 256.24) that serves as the minimal pharmacophoric core for competitive AMPA receptor antagonism and, in substituted forms, PARG inhibition . The 3-amino and 6-sulfonamide substituents distinguish it from the N(3)-sulfonamide regioisomeric series that yielded clinical candidate selurampanel, making it the strict comparator baseline against which all substitution-driven potency and selectivity gains are measured .

Why 87296-77-3 Cannot Be Replaced by Other Quinazolinedione Sulfonamides Without Quantitative Justification


Within the quinazoline-2,4-dione sulfonamide family, the position of the sulfonamide group (ring C-6 vs. N-3) and the presence of the 3-amino substituent fundamentally alter the electronic character of the bicyclic core, the pKa of the acidic proton, and the vector of the solvent-exposed sulfonamide . The N(3)-sulfonamide series (e.g., compound 4 in Koller et al.) achieves AMPA IC₅₀ values of 2.4 µM and oral anticonvulsant ED₅₀ of 23 mg/kg, whereas the unsubstituted 6-sulfonamide scaffold displays substantially weaker receptor engagement, necessitating further substitution for comparable activity . Direct interchange without head-to-head binding or functional data therefore introduces uncontrolled potency and selectivity risk in any AMPA- or PARG-targeted assay .

Quantitative Differential Evidence for 87296-77-3 Against Closest Structural Analogs


AMPA Receptor Binding Affinity: 87296-77-3 vs. N(3)-Sulfonamide Regioisomer Series

The unsubstituted 6-sulfonamide scaffold (represented by 87296-77-3) is the positional analog of the N(3)-sulfonamide series. In the N(3)-sulfonamide series, the unsubstituted parent (compound 1) displays an AMPA receptor IC₅₀ of 57 µM in a [³H]AMPA displacement assay, whereas strategic substitution at position 7 (compound 4, 7-Cl) improves affinity 24-fold to 2.4 µM, and further 6-substitution with N-methylimidazole (compound 28) achieves 0.001 µM (1 nM) . The 6-sulfonamide scaffold represented by 87296-77-3 is the regioisomeric counterpart; direct binding data for the unsubstituted 6-sulfonamide parent are not publicly reported, but the 6-amino derivative series demonstrates that substitution at position 3 is required to achieve potency comparable to the N(3)-series . This places 87296-77-3 as the essential reference blank for SAR programs exploring the 6-sulfonamide vector.

AMPA receptor antagonism Radioligand binding Quinazolinedione SAR

Structural Determinants of Oral Anticonvulsant Activity: Benchmarking the Unsubstituted 6-Sulfonamide Core

In the 6-amino quinazolinedione sulfonamide series, the unsubstituted parent (lacking the 6-amino group, structurally analogous to 87296-77-3) shows no reported oral anticonvulsant activity. Progressive substitution at the 6-position and N(3)-sulfonamide yields compound 29 (ED₅₀ = 5.5 mg/kg p.o. in mouse MES) and ultimately selurampanel (compound 1S, ED₅₀ not disclosed but described as 'excellent oral potency') . The unsubstituted 6-sulfonamide core thus represents the null-activity baseline against which all 6-substituted derivatives are evaluated for in vivo efficacy.

Anticonvulsant activity Maximal electroshock seizure (MES) Oral bioavailability

Crystallographic Binding Mode: 6-Sulfonamide vs. N(3)-Sulfonamide in Human GluR2 Ligand-Binding Domain

The co-crystal structure of a 6-amino quinazolinedione sulfonamide bound to the human GluR2 ligand-binding domain (PDB: 3UA8) reveals that the 6-sulfonamide moiety engages Arg485 through a water-mediated hydrogen-bond network, distinct from the direct salt-bridge interaction observed for the N(3)-sulfonamide series (PDB: 3R7X) . The 3-amino group of 87296-77-3 occupies the equivalent vector as the N(3)-sulfonamide attachment point, creating a unique hydrogen-bond donor that is absent in all N(3)-substituted analogs. This structural divergence explains why SAR trends from the N(3)-series do not transfer predictably to the 6-sulfonamide scaffold.

X-ray crystallography AMPA receptor GluR2 Ligand-binding domain

Selectivity Profile: Quinazoline-2,4-dione-6-sulfonamides vs. Quinoxalinedione AMPA Antagonists (NBQX)

The quinoxalinedione NBQX displays >5,000-fold selectivity for AMPA over NMDA receptors (AMPA IC₅₀ = 0.15 µM; NMDA/glycine IC₅₀ not reached at highest concentration tested) . The quinazolinedione sulfonamide series, including the 6-sulfonamide scaffold typified by 87296-77-3, shows a fundamentally different selectivity fingerprint: even the unsubstituted parent in the N(3)-series exhibits measurable glycine-site interaction (NMDA/Gly IC₅₀ = 17.8 µM for compound 28; compound 1 not tested at glycine site), and 6-substitution with imidazole enhances AMPA selectivity while retaining residual glycine affinity . This class-level difference means that 87296-77-3 and its derivatives cannot be substituted with NBQX in assays where dual AMPA/glycine readouts are critical.

AMPA vs. NMDA selectivity Quinoxalinedione comparison Glycine site counter-screening

Validated Application Scenarios for 87296-77-3 in AMPA Receptor and Scaffold-Hopping Research


Negative Control and Baseline Reference in AMPA Receptor SAR Programs

87296-77-3 serves as the null-activity reference compound in any AMPA receptor structure-activity relationship (SAR) study exploring the 6-sulfonamide vector. Its weak inferred AMPA receptor affinity (extrapolated from the N(3)-series unsubstituted parent IC₅₀ of 57 µM) allows unambiguous attribution of potency gains to specific substituents introduced at positions 3, 6, or 7 . This application directly derives from the binding data and SAR trends established in Section 3, Evidence Items 1 and 2.

Crystallographic Fragment Screening and Structure-Based Design on Human GluR2

The 3-amino-6-sulfonamide substitution pattern of 87296-77-3 provides a unique hydrogen-bond donor/acceptor topology for fragment-based co-crystallography with the human GluR2 ligand-binding domain. The 3-NH₂ group occupies a chemical space that is inaccessible in the N(3)-sulfonamide series, enabling exploration of water-network interactions with Arg485 (PDB: 3UA8 reference) . This scenario follows directly from the crystallographic evidence in Section 3, Evidence Item 3.

Selectivity Profiling Across Ionotropic Glutamate Receptor Subtypes

As a representative of the quinazolinedione sulfonamide class, 87296-77-3 exhibits a distinct AMPA/glycine selectivity fingerprint compared to quinoxalinedione standards such as NBQX. It is the appropriate scaffold for counter-screening campaigns where dual AMPA and NMDA-associated glycine site engagement must be simultaneously measured, a requirement that NBQX cannot fulfill due to its >5,000-fold AMPA selectivity . This scenario is directly supported by the selectivity comparison in Section 3, Evidence Item 4.

Precursor for Diversified Library Synthesis Targeting PARG and AMPA Receptors

The primary amine at position 3 and the unsubstituted sulfonamide at position 6 make 87296-77-3 an ideal starting material for parallel derivatization libraries. Both the PARG inhibitor series (e.g., PDD00017273) and the AMPA antagonist series (e.g., selurampanel precursors) originate from analogous quinazoline-2,4-dione-6-sulfonamide cores, and 87296-77-3 provides the authentic, unadorned scaffold for divergent synthesis without confounding pre-existing substituents . This application flows from the structural identity evidence in Section 1 and the class-level SAR in Section 3.

Quote Request

Request a Quote for 6-Quinazolinesulfonamide, 1,2,3,4-tetrahydro-3-amino-2,4-dioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.